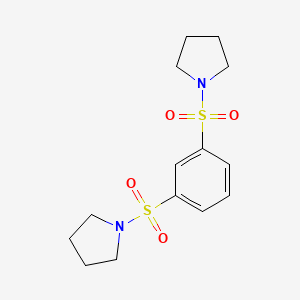
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate, also known as TFB, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. TFB has been shown to have a variety of biological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves its ability to selectively bind to GABA receptors. This binding results in a change in the conformation of the receptor, which in turn leads to changes in the activity of the neuron. The exact mechanism by which this compound modulates GABA receptor activity is still under investigation, but it is thought to involve changes in the ion channel properties of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to modulate GABA receptor activity, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in inflammation. These effects make this compound a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate is its selectivity for a specific subtype of GABA receptor. This specificity makes it a valuable tool for studying the function of these receptors in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the effects of this compound on other biological systems are still under investigation, so caution must be exercised when interpreting experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research involving methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate. One promising area of investigation is the development of new drugs that target GABA receptors. This compound could serve as a starting point for the development of these drugs, as it has already been shown to selectively bind to a specific subtype of GABA receptor. Additionally, further research is needed to fully understand the mechanism by which this compound modulates GABA receptor activity, which could lead to the development of more effective drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate involves a multi-step process that begins with the reaction of 2-mercaptobenzoic acid with methyl chloroformate. This intermediate product is then reacted with 2-amino-3-methylpyridine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of GABA receptors in the brain. GABA receptors are important targets for a variety of drugs that are used to treat anxiety and other neurological disorders. This compound has been shown to selectively bind to a specific subtype of GABA receptor, making it a valuable tool for investigating the role of these receptors in the brain.
Eigenschaften
IUPAC Name |
methyl 3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-6-10(11(17)18-2)19-9-4-3-7(12(13,14)15)5-8(9)16-6/h3-5,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBCBMTASDLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)


![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)



![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)

![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
